molecular formula C25H27N3O B2748886 4-(2,3-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide CAS No. 501104-56-9

4-(2,3-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide

Cat. No.: B2748886
CAS No.: 501104-56-9
M. Wt: 385.511
InChI Key: WHMZCIYEKLKNET-UHFFFAOYSA-N
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Description

4-(2,3-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a carboxamide group and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide typically involves the reaction of 2,3-dimethylphenylamine with diphenylpiperazine in the presence of a suitable carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(2,3-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide: shares structural similarities with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2,3-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c1-20-10-9-15-24(21(20)2)26-16-18-27(19-17-26)25(29)28(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-15H,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMZCIYEKLKNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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